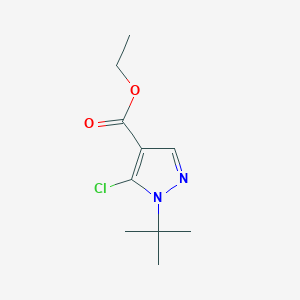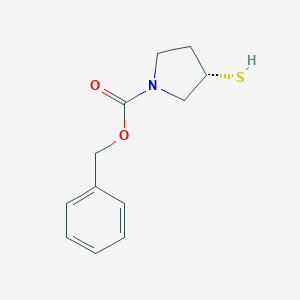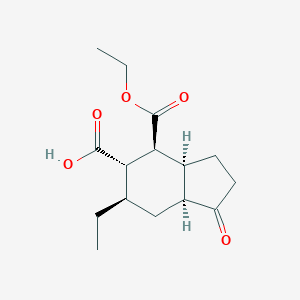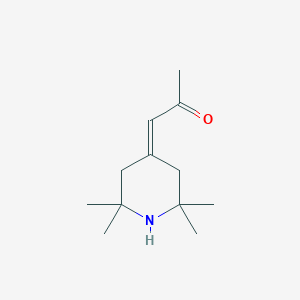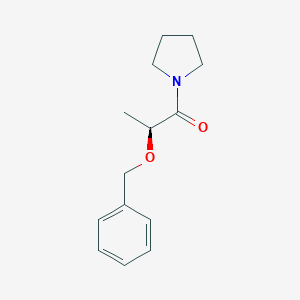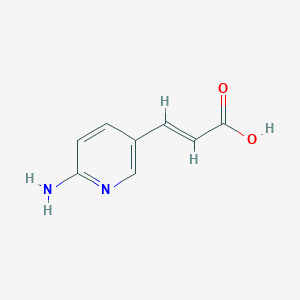![molecular formula C13H19NO2 B178047 N-[4-(3-methylbutoxy)phenyl]acetamide CAS No. 81928-78-1](/img/structure/B178047.png)
N-[4-(3-methylbutoxy)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(3-methylbutoxy)phenyl]acetamide, also known as MBP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of arylacetamides and has been shown to possess a variety of biological effects.
Mécanisme D'action
The exact mechanism of action of N-[4-(3-methylbutoxy)phenyl]acetamide is not fully understood, but it is believed to act on multiple targets in the body. It has been shown to modulate the activity of various neurotransmitters, such as acetylcholine and glutamate, which are involved in cognitive function. N-[4-(3-methylbutoxy)phenyl]acetamide also has antioxidant properties and can reduce oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cancer.
Biochemical and Physiological Effects:
N-[4-(3-methylbutoxy)phenyl]acetamide has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. It also increases the activity of antioxidant enzymes and reduces the levels of pro-inflammatory cytokines. Additionally, N-[4-(3-methylbutoxy)phenyl]acetamide has been shown to improve mitochondrial function, which is important for cellular energy production.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-(3-methylbutoxy)phenyl]acetamide in lab experiments is its relatively low toxicity and lack of side effects. It also has a high degree of solubility in water, which makes it easy to administer to animals or cells. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, more research is needed to determine the optimal dosage and administration schedule for N-[4-(3-methylbutoxy)phenyl]acetamide.
Orientations Futures
There are several future directions for research on N-[4-(3-methylbutoxy)phenyl]acetamide. One area of interest is its potential as a treatment for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to determine the optimal dosage and administration schedule for N-[4-(3-methylbutoxy)phenyl]acetamide. Another area of interest is its potential as a chemotherapeutic agent for cancer treatment. Finally, there is a need for more studies on the safety and toxicity of N-[4-(3-methylbutoxy)phenyl]acetamide, particularly in humans.
Méthodes De Synthèse
The synthesis of N-[4-(3-methylbutoxy)phenyl]acetamide involves the reaction of 3-methyl-1-butanol with 4-bromoacetophenone in the presence of a base, followed by the substitution of the bromine atom with an amino group using ammonia or an amine. This results in the formation of N-[4-(3-methylbutoxy)phenyl]acetamide.
Applications De Recherche Scientifique
N-[4-(3-methylbutoxy)phenyl]acetamide has been studied for its potential therapeutic applications in various fields of research. In neuroscience, it has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and stroke. In cancer research, it has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential chemotherapeutic agent. Additionally, N-[4-(3-methylbutoxy)phenyl]acetamide has been studied for its anti-inflammatory and analgesic properties.
Propriétés
Numéro CAS |
81928-78-1 |
|---|---|
Nom du produit |
N-[4-(3-methylbutoxy)phenyl]acetamide |
Formule moléculaire |
C13H19NO2 |
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
N-[4-(3-methylbutoxy)phenyl]acetamide |
InChI |
InChI=1S/C13H19NO2/c1-10(2)8-9-16-13-6-4-12(5-7-13)14-11(3)15/h4-7,10H,8-9H2,1-3H3,(H,14,15) |
Clé InChI |
HTFRCOOBBWHOEH-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC1=CC=C(C=C1)NC(=O)C |
SMILES canonique |
CC(C)CCOC1=CC=C(C=C1)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)-2-((diphenylmethylene)amino)ethanone](/img/structure/B177968.png)
